molecular formula C28H18Cl2N2O2 B292673 [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone

[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone

Cat. No. B292673
M. Wt: 485.4 g/mol
InChI Key: HKDSHFOVLIBVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is a chemical compound that has recently gained attention in the field of scientific research. It is a synthetic compound that has been synthesized through various methods and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins that are involved in the development of diseases such as cancer or Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone can have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone in lab experiments is its synthetic nature. This allows for precise control over the chemical composition of the compound, which can be important in scientific studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many future directions for the study of [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone. One area of future research could be the development of more efficient synthesis methods for this compound. Another area of research could be the study of its potential use in the treatment of other diseases, such as diabetes or cardiovascular disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is a synthetic compound that has shown promising results in various scientific studies. It has been studied for its potential use in the treatment of various diseases and as an antibacterial and antifungal agent. While there are advantages to using this compound in lab experiments, caution must be taken due to its potential toxicity. There are many future directions for the study of this compound, including the development of more efficient synthesis methods and the study of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction. This method involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form the final product.

Scientific Research Applications

The [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone compound has shown promising results in various scientific studies. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antibacterial and antifungal agent.

properties

Molecular Formula

C28H18Cl2N2O2

Molecular Weight

485.4 g/mol

IUPAC Name

[13-amino-11-(4-chlorophenyl)-15-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-14-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C28H18Cl2N2O2/c29-18-10-5-16(6-11-18)22-21-14-9-15-3-1-2-4-20(15)25(21)32-28-23(22)24(31)27(34-28)26(33)17-7-12-19(30)13-8-17/h1-8,10-13H,9,14,31H2

InChI Key

HKDSHFOVLIBVBP-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N=C4C(=C2C5=CC=C(C=C5)Cl)C(=C(O4)C(=O)C6=CC=C(C=C6)Cl)N

Canonical SMILES

C1CC2=C(C3=C(N=C2C4=CC=CC=C41)OC(=C3N)C(=O)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl

Origin of Product

United States

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